molecular formula C17H20N2O2 B2416180 N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide CAS No. 2411201-28-8

N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide

Cat. No.: B2416180
CAS No.: 2411201-28-8
M. Wt: 284.359
InChI Key: FDHDVWONHKFMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a synthetic compound with the molecular formula C17H20N2O2 and a molecular weight of 284359 This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenylacetyl group, and a but-2-ynamide moiety

Preparation Methods

The synthesis of N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via an acylation reaction using phenylacetyl chloride and a suitable base.

    Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the pyrrolidine derivative with but-2-ynoic acid or its derivatives under appropriate reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but with different substituents or functional groups.

    Phenylacetyl derivatives: Compounds with the phenylacetyl group but different core structures.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-6-16(20)18-12-15-9-10-19(13-15)17(21)11-14-7-4-3-5-8-14/h3-5,7-8,15H,9-13H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHDVWONHKFMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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